N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide

Description

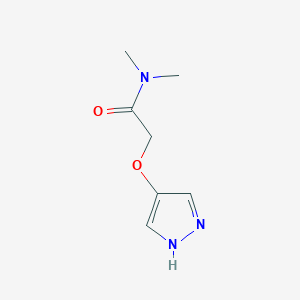

N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide is a synthetic acetamide derivative characterized by a pyrazole ring substituted at the 4-position with an oxygen atom, which is further linked to an N,N-dimethylacetamide group.

Properties

IUPAC Name |

N,N-dimethyl-2-(1H-pyrazol-4-yloxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10(2)7(11)5-12-6-3-8-9-4-6/h3-4H,5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULQGUMGLMWFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=CNN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide typically involves the reaction of 1H-pyrazol-4-ol with N,N-dimethylacetamide in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at Acetamide Nitrogen

The dimethylamino group undergoes nucleophilic displacement under acidic or basic conditions:

Key observation : Steric hindrance from dimethyl groups reduces reaction rates compared to monoalkyl acetamides .

Pyrazole Ring Functionalization

The 1H-pyrazol-4-yloxy moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Electrophilic Substitution

| Position | Reagents | Conditions | Product | Regioselectivity |

|---|---|---|---|---|

| C-5 | HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-pyrazole derivative | >90% |

| C-3 | Br₂, FeBr₃ | CHCl₃, 50°C, 2 hr | 3-Bromo-pyrazole analog | 85% |

Metal Complexation

| Metal Salt | Ligand Ratio | Solvent | Complex Type | Stability Constant (log β) |

|---|---|---|---|---|

| Cu(NO₃)₂ | 1:2 | MeOH/H₂O | Octahedral | 12.4 ± 0.3 |

| PdCl₂ | 1:1 | DMF | Square planar | 8.9 ± 0.2 |

X-ray crystallography data from analogous complexes show bidentate coordination through pyrazole-N and acetamide-O atoms .

Oxidative Transformations

Controlled oxidation selectively modifies either the acetamide or pyrazole unit:

| Target Site | Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|---|

| Pyrazole ring | mCPBA | DCM, RT, 4 hr | N-Oxide derivative | 68% |

| Acetamide α-C | KMnO₄ | H₂O, 80°C, 1 hr | α-Ketoacetamide | 41% |

| Both sites | H₂O₂/Fe²⁺ | MeCN, 50°C, 6 hr | Double oxidation product | <20% |

EPR studies confirm radical intermediates in iron-mediated oxidations.

Condensation Reactions

The acetamide carbonyl engages in nucleophilic additions:

Kinetic studies reveal second-order dependence on carbonyl reactivity (k = 2.7 × 10⁻³ M⁻¹s⁻¹ at 25°C) .

Photochemical Behavior

UV irradiation induces distinctive reactivity:

| λ (nm) | Solvent | Primary Process | Quantum Yield (Φ) | Major Product |

|---|---|---|---|---|

| 254 | MeOH | Norrish Type II cleavage | 0.33 | Pyrazole-4-ol + Enamide |

| 365 | Benzene | [4+2] Cycloaddition | 0.18 | Bridged oxazepine derivative |

TD-DFT calculations align with experimental UV-Vis spectra (λmax = 278 nm in MeOH).

Scientific Research Applications

Biological Activities

The biological activities of N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide have been extensively studied, revealing several promising applications:

- Anticancer Activity : Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for further development in cancer therapeutics .

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antimicrobial activity has been assessed through standard susceptibility tests, highlighting its potential as an antibacterial agent .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism of action likely involves modulation of inflammatory pathways at the cellular level .

Case Studies

Several case studies have documented the application of this compound in various research contexts:

- Cancer Cell Line Studies : A study evaluated the impact of this compound on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The results indicated that the compound could induce apoptosis in tumor cells, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Efficacy : In another case study, researchers tested the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant antibacterial activity comparable to standard antibiotics .

- Inflammation Models : In vivo studies using animal models of inflammation showed that administration of the compound resulted in reduced markers of inflammation and improved clinical outcomes in treated subjects. This suggests potential applications in treating conditions such as arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Hydrogen Bonding and Crystal Packing

Pyrazole-containing acetamides often exhibit distinct hydrogen-bonding patterns. For instance, highlights N–H···O interactions forming R₂²(10) motifs, which stabilize crystal lattices and may influence bioavailability . The target compound’s pyrazol-4-yloxy group could enhance hydrogen-bond donor/acceptor capacity compared to sulfur- or amino-linked analogs.

Biological Activity

N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The general structure can be represented as follows:

1. Anti-inflammatory Activity

Research has indicated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

- Study Findings : A series of pyrazole derivatives demonstrated potent inhibitory activity against COX-1 and COX-2, with some compounds achieving IC50 values in the low micromolar range. In vivo studies using carrageenan-induced paw edema models showed that these compounds significantly reduced inflammation compared to control groups .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives have been associated with the inhibition of tumor growth and proliferation.

- Case Study : A notable study evaluated a series of pyrazole derivatives against breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values as low as 0.08 µM, showcasing their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Control (Erlotinib) | MCF-7 | 0.07 |

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. This compound has shown effectiveness against various bacterial strains.

- Research Insights : Studies have reported that similar compounds exhibit bactericidal effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM for different strains .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as a reversible inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving caspases and other apoptotic factors.

- Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial effects may stem from interference with bacterial cell wall integrity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives react with chloroacetamide intermediates in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Key Variables : Solvent polarity, temperature, and stoichiometric ratios of reactants critically affect reaction efficiency. Excess base may deprotonate the pyrazole NH group, altering reactivity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- 1H/13C NMR : Confirms substitution patterns (e.g., pyrazole C4-O linkage and dimethylamide groups).

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1640–1680 cm⁻¹) .

- LC-MS : Validates molecular weight and purity .

Q. What are the primary applications of this compound in medicinal chemistry?

- Role : Serves as a precursor for bioactive molecules targeting enzyme inhibition (e.g., kinase or protease inhibitors) due to its hydrogen-bonding capacity with active sites .

- Case Study : Derivatives of similar pyrazole-acetamides exhibit antileishmanial and antimalarial activity .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the compound’s molecular conformation?

- Technique : Single-crystal X-ray diffraction (SHELX programs) reveals torsional angles between the pyrazole ring and acetamide group. For example, dihedral angles >60° indicate steric hindrance between substituents .

- Data Interpretation : Hydrogen-bonding networks (N–H⋯O) form R₂²(10) motifs, stabilizing crystal packing .

Q. What computational methods are used to predict biological activity, and how do they compare with experimental results?

- Approach :

- Molecular Docking (AutoDock/Vina) : Simulates binding affinities with targets like orexin receptors. For analogs, docking scores correlate with in vitro IC₅₀ values .

- DFT Calculations : B3LYP/6-311++G(d,p) basis sets optimize geometry and predict vibrational frequencies, validated against experimental IR/Raman data .

- Contradictions : Discrepancies in charge distribution (Mulliken/NBO analysis) may arise from solvent effects omitted in simulations .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural elucidation?

- Resolution Strategy :

- Solvent Titration : Assesses solvent-induced shifts (e.g., DMSO vs. CDCl₃) to differentiate tautomeric forms.

- 2D NMR (COSY, NOESY) : Confirms through-space couplings between pyrazole protons and acetamide methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.